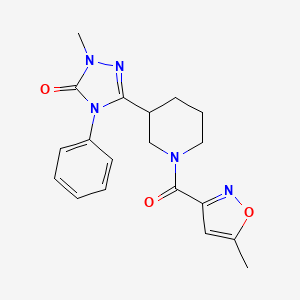

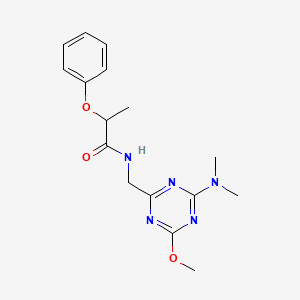

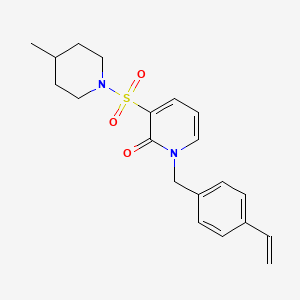

![molecular formula C18H22FN3S B2995718 N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393824-11-8](/img/structure/B2995718.png)

N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Übersicht

Beschreibung

“N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyrrole ring is a key component of the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reagents used. Pyrrole derivatives are known to undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Pyrrole derivatives are generally stable and have advantageous properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activity

Research has demonstrated that certain pyrazole derivatives, including those with carbothioamide functionalities, exhibit significant antimicrobial activities. For instance, a study by Hamada et al. (2015) focused on the synthesis and characterization of acetoxysulfonamide pyrazole derivatives and their antimicrobial screening. These derivatives, including substituted 4,5-dihydropyrazole-1-carbothioamide, displayed antimicrobial activities, with chloro derivatives showing the most activity. Additionally, their antioxidant and anti-inflammatory activities were assessed, highlighting the compounds' potential in developing new therapeutic agents (Hamada & Abdo, 2015).

Anticancer Activity

A distinct area of application for pyrazole-1-carbothioamide derivatives is in anticancer research. Radwan et al. (2019) synthesized pyrazole-1-carbothioamide nucleosides and evaluated their antiproliferative activity against various human cancer cell lines. One compound exhibited significant IC50 values, comparable to the reference drug 5-fluorouracil, suggesting potential as a chemotherapeutic agent. Molecular docking studies further supported these findings, indicating the compound's ability to inhibit key enzymes involved in cancer cell proliferation (Radwan et al., 2019).

Crystal Structure Analysis

Understanding the crystal structures of compounds similar to N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can provide insights into their chemical properties and potential applications. Jasinski et al. (2012) synthesized two pyrazoline derivatives, including a carbothioamide, and analyzed their crystal structures. Such analyses can inform the design of compounds with desired physical and chemical properties for various applications, from materials science to pharmaceutical development (Jasinski et al., 2012).

Expansion of Chemical Space

The development of new chemical scaffolds, such as those based on the pyrrolo[1,2-a]pyrazine core, is crucial for the discovery of novel therapeutic agents. Seo et al. (2019) highlighted the anticancer activity of a compound derived from a similar scaffold against prostate and breast cancer cells, showcasing the importance of exploring new chemical spaces for potential anticancer agents (Seo et al., 2019).

Zukünftige Richtungen

Pyrrole derivatives are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Eigenschaften

IUPAC Name |

N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3S/c1-2-3-10-20-18(23)22-13-12-21-11-4-5-16(21)17(22)14-6-8-15(19)9-7-14/h4-9,11,17H,2-3,10,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPLYSKJFSJOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326914 | |

| Record name | N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

393824-11-8 | |

| Record name | N-butyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

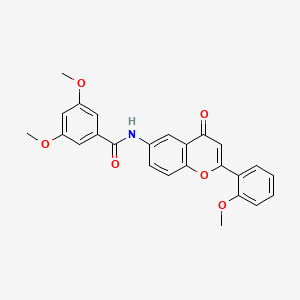

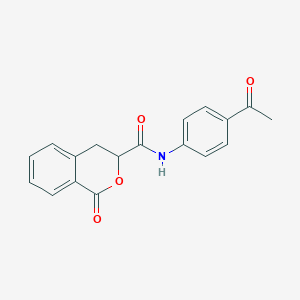

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)

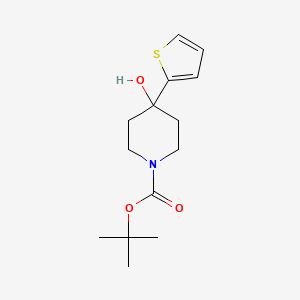

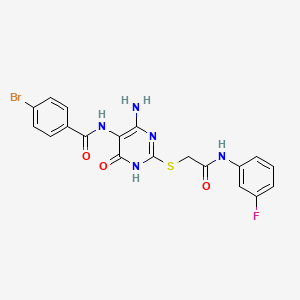

![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)

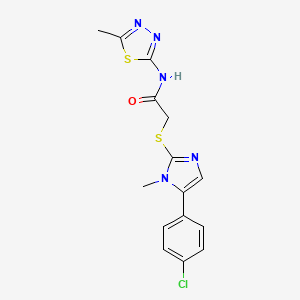

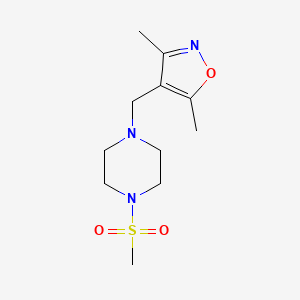

![5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2995644.png)

![1-[2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2995654.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)